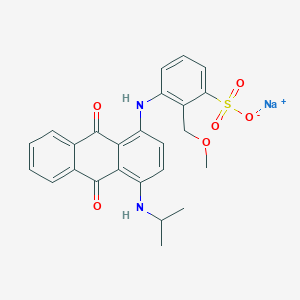
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized through a series of reactions, including nitration, reduction, and sulfonation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxy derivatives .
Scientific Research Applications
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-amino-4-({4-[(methylamino)methyl]phenyl}amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate .
- 4-[1-Amino-4-(isopropylamino)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-1-methylpiperazin-1-ium .
Uniqueness
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is unique due to its specific functional groups and the presence of the anthracene core.
Properties
CAS No. |
70224-87-2 |
|---|---|
Molecular Formula |
C25H23N2NaO6S |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
sodium;3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-2-(methoxymethyl)benzenesulfonate |
InChI |
InChI=1S/C25H24N2O6S.Na/c1-14(2)26-19-11-12-20(23-22(19)24(28)15-7-4-5-8-16(15)25(23)29)27-18-9-6-10-21(34(30,31)32)17(18)13-33-3;/h4-12,14,26-27H,13H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
GYUYHQJADKJDGY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C(=CC=C3)S(=O)(=O)[O-])COC)C(=O)C4=CC=CC=C4C2=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


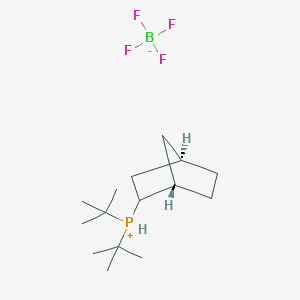
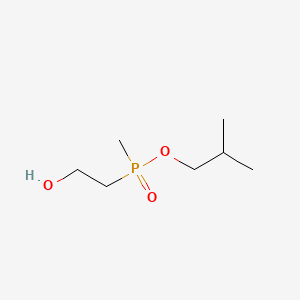
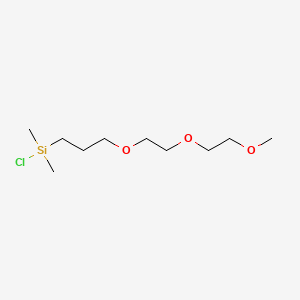
![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)

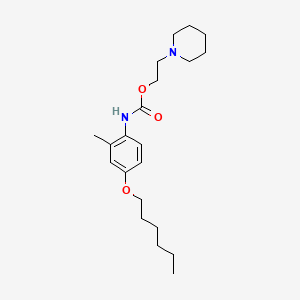
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)

![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
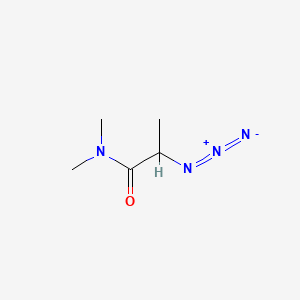

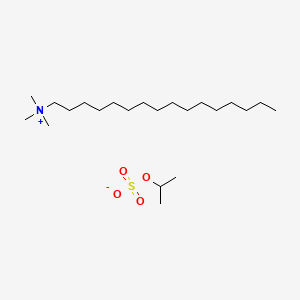

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
